molecular formula C19H24N4O3 B2824882 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide CAS No. 2034499-48-2

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Cat. No. B2824882
CAS RN: 2034499-48-2
M. Wt: 356.426
InChI Key: CNZCOAVDPQWTDY-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a type of receptor found in the central nervous system.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential use as agents against bacterial and fungal infections. For instance, a series of pyrimidine derivatives were synthesized and showed promising antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Similarly, another study synthesized pyridothienopyrimidines and pyridothienotriazines, which were tested in vitro for their antimicrobial activities, underscoring the utility of pyrimidine derivatives in combating microbial threats (A. Abdel-rahman et al., 2002).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl derivatives, including those related to pyrimidine structures, has identified compounds with significant anti-inflammatory and analgesic properties. These compounds act as cyclooxygenase inhibitors and have been highlighted for their potential therapeutic applications in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Anticancer and Anti-lipoxygenase Agents

Pyrazolopyrimidines derivatives, closely related to the chemical structure of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates the potential of pyrimidine derivatives in the development of new therapeutic agents for cancer treatment and inflammation-related disorders (A. Rahmouni et al., 2016).

Structural and Molecular Recognition Studies

Pyrimidine compounds have also been the subject of structural and theoretical studies to understand their molecular recognition properties. These studies provide valuable insights into the design of pyrimidine-based molecules with specific biological activities, further emphasizing the versatility and potential of pyrimidine derivatives in drug development (Subhadip Roy et al., 2014).

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-10-14(2)22-18(21-13)26-17-8-9-23(12-17)19(24)20-11-15-4-6-16(25-3)7-5-15/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZCOAVDPQWTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

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